

# An In-depth Technical Guide to Olaquinox-d4 (CAS Number: 1189487-82-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Olaquinox-d4

Cat. No.: B563875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Olaquinox-d4**, a deuterium-labeled isotopologue of the antibacterial agent Olaquinox. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and veterinary sciences.

## Introduction

**Olaquinox-d4** is the deuterium-labeled form of Olaquinox, a quinoxaline 1,4-dioxide derivative.<sup>[1]</sup> Olaquinox has been utilized as a growth promoter in animal feed due to its antibacterial properties.<sup>[2]</sup> **Olaquinox-d4**, with the CAS number 1189487-82-8, serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Olaquinox and its metabolites in various biological matrices.<sup>[3]</sup> The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled parent compound in mass spectrometric analysis, while maintaining similar chemical and physical properties.

## Physicochemical Properties

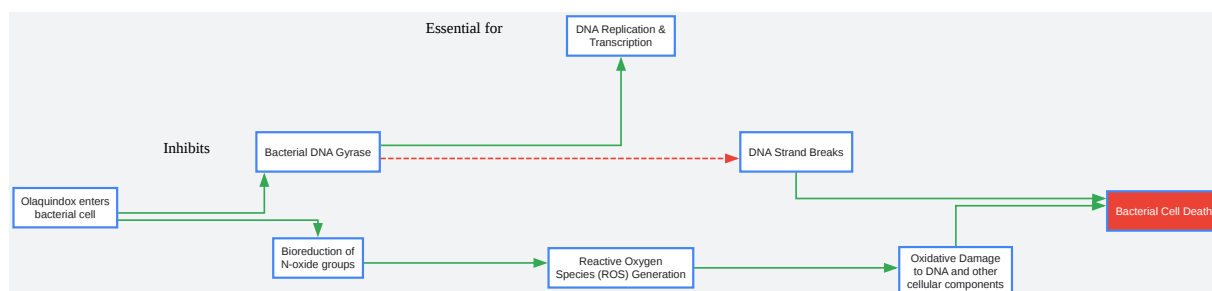
The fundamental physicochemical properties of **Olaquinox-d4** and its parent compound, Olaquinox, are summarized in the table below for easy comparison.

Property	Olaquinox-d4	Olaquinox	Reference(s)
CAS Number	1189487-82-8	23696-28-8	[4]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	267.27 g/mol	263.25 g/mol	[1][5]
Appearance	Pale Yellow Crystals	Pale yellow crystals	[6]
Melting Point	209°C (decomposes)	209°C (decomposes)	[6][7]
Solubility	No specific data available	Slightly soluble in water, insoluble in most organic solvents. Soluble in DMSO.	[6]
LogP	1.30210	-0.2	[7][8]
pKa	No specific data available	10	[8]

## Mechanism of Action of Olaquinox

The antibacterial activity of Olaquinox, and by extension the chemical behavior of **Olaquinox-d4**, is attributed to its ability to interfere with bacterial DNA synthesis.[9] The primary mechanism involves the inhibition of DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling and untangling DNA during replication.[9] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Furthermore, quinoxaline 1,4-dioxides like Olaquinox are known to be bioreductive compounds.[9] Under anaerobic or hypoxic conditions, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS).[9] These ROS can cause oxidative damage to various cellular components, including DNA, further contributing to the compound's bactericidal effects.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of Olaquinox leading to bacterial cell death.

## Experimental Protocols

**Olaquinox-d4** is primarily used as an internal standard for the quantification of Olaquinox and its metabolites in complex matrices such as animal feed and tissues. Below is a generalized experimental workflow for such an analysis using LC-MS/MS.

### Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A detailed protocol for the extraction and clean-up of Olaquinox from animal feed is outlined below, adapted from a validated LC-MS/MS method.<sup>[10][11]</sup>

Materials:

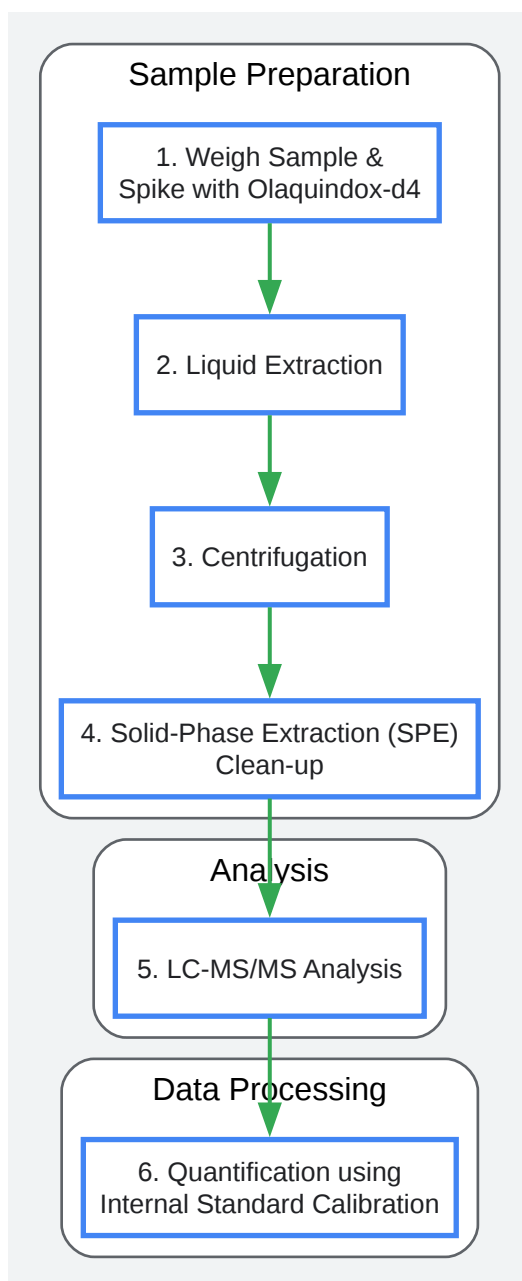
- Homogenized fodder sample
- Methanol/water (5:95, v/v)

- Methanol/water (60:40, v/v)
- 0.1 M HCl
- 0.02 M HCl
- 50 mL centrifuge tubes
- Vortex mixer
- Shaker
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PPL, 200 mg)
- Nylon syringe filters

Procedure:

- Accurately weigh 2 g of the homogenized fodder sample into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of **Olaquinox-d4** solution.
- Add 20 mL of methanol/water (5:95), cap the tube, and vortex for 1 minute.
- Place the sample on a shaker and shake for 45 minutes at 200 rpm in the dark.
- Centrifuge the sample at 8,000 rpm for 10 minutes.
- Transfer the supernatant for SPE cleanup.
- Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
- Load 2 mL of the extraction supernatant onto the cartridge.
- Wash the cartridge sequentially with 2 mL of 0.02 M HCl, 2 mL of 0.1 M HCl, and 2 mL of methanol/water (5:95).

- Elute the analytes with 2 mL of methanol/water (60:40).
- Filter the eluent through a nylon syringe filter. The sample is now ready for LC-MS/MS analysis.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of Olaquinox using **Olaquinox-d4**.

## LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of Olaquindox.

Parameter	Value
LC System	Agilent 1260 Infinity II or equivalent
MS System	Agilent 6470 Triple Quadrupole or equivalent
Column	Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm
Column Temperature	35 °C
Injection Volume	5 µL
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Time (min)
0	
0.5	
1.0	
5.0	
5.5	
7.5	
7.6	
Ion Source	Electrospray Ionization (ESI), Positive Mode
Gas Temperature	300 °C
Gas Flow	7 L/min
Nebulizer	35 psi
Capillary Voltage	3000 V
Data Acquisition	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor (V)	Collision Energy (V)
Olaquinox	264	212	110	20
143	110	30		
Olaquinox-d4	268	216	-	-
147	-	-		

Note: The MRM transitions for **Olaquinox-d4** are predicted based on the structure and may require optimization.

## Spectroscopic Data

Detailed spectroscopic data such as NMR, MS, and IR spectra for **Olaquinox-d4** are not readily available in the public domain. Researchers may need to obtain a Certificate of Analysis from the supplier or perform their own characterization. However, spectral data for the parent compound, Olaquinox, is available and can serve as a reference.

- <sup>13</sup>C NMR Spectrum of Olaquinox: Available in public databases such as PubChem.[8]
- FTIR Spectrum of Olaquinox: Available in public databases such as PubChem.[8]

## Synthesis of Olaquinox-d4

A detailed, publicly available protocol for the synthesis of **Olaquinox-d4** is not available. The synthesis of isotopically labeled compounds is a specialized process. Generally, the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] For the synthesis of **Olaquinox-d4**, a deuterated starting material, likely a deuterated version of a precursor to the side chain, would be required.

## Conclusion

**Olaquinox-d4** is an essential analytical tool for researchers studying the pharmacokinetics, metabolism, and residue levels of Olaquinox. Its use as an internal standard in LC-MS/MS

methods allows for accurate and precise quantification. While detailed spectroscopic and synthesis data are not widely available, this guide provides a comprehensive overview of its properties and applications based on current knowledge. Researchers are encouraged to consult supplier documentation and the cited literature for further details.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The metabolism of olaquinox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquinox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaquinox-d4 | CAS 1189487-82-8 | LGC Standards [lgcstandards.com]
- 5. Olaquinox | 23696-28-8 | FO26542 | Biosynth [biosynth.com]
- 6. fao.org [fao.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olaquinox | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Olaquinox-d4 (CAS Number: 1189487-82-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563875#olaquinox-d4-cas-number-1189487-82-8]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)